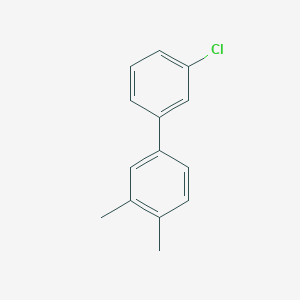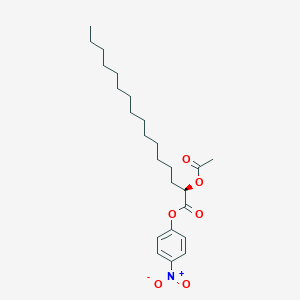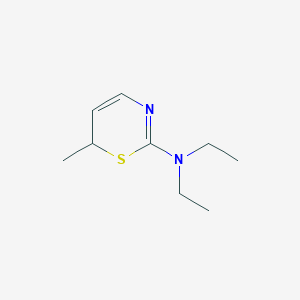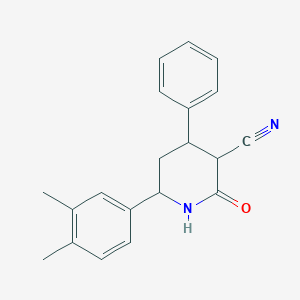![molecular formula C24H26O4 B14396982 2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione CAS No. 89725-77-9](/img/structure/B14396982.png)
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-methoxyphenyl)bicyclo[521]decane-4,10-dione is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of two methoxyphenyl groups attached to a bicyclo[521]decane-4,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)bicyclo[521]decane-4,10-dione typically involves multi-step organic reactions One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic coreThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione involves its interaction with specific molecular targets. The methoxyphenyl groups can participate in π-π interactions, while the bicyclic core provides structural stability. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane: Known for its use in the preparation of high molecular weight polymers.
Tricyclo[5.2.1.0(2,6)]decane: Studied for its thermophysical properties and applications in material science.
Propiedades
Número CAS |
89725-77-9 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2,6-bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione |
InChI |
InChI=1S/C24H26O4/c1-27-22-9-5-3-7-16(22)20-13-15(25)14-21(19-12-11-18(20)24(19)26)17-8-4-6-10-23(17)28-2/h3-10,18-21H,11-14H2,1-2H3 |
Clave InChI |
SDJKIUZZLXLRGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CC(=O)CC(C3CCC2C3=O)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)

![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)




![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)

![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)

![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
